![molecular formula C20H30O B12639452 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one CAS No. 921206-18-0](/img/structure/B12639452.png)
1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one
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Overview
Description
1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with three isopropyl groups at the 2, 4, and 6 positions, and a pent-1-en-3-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent from 1-bromo-2,4,6-triisopropylbenzene and magnesium in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
Addition Reaction: The Grignard reagent is then reacted with pent-1-en-3-one under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A similar compound used as a ligand in coordination chemistry.
Dicyclohexyl (2’,4’,6’-triisopropyl-3,6-dimethoxybiphenyl)-2-ylphosphine: Another related compound with similar applications.
Biological Activity
1-[2,4,6-Tri(propan-2-yl)phenyl]pent-1-en-3-one, with the CAS number 921206-18-0, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its antioxidant and antimicrobial activities, as well as its implications in cancer research.
- Molecular Formula : C20H30O
- Molecular Weight : 286.45 g/mol
- LogP : 6.049 (indicating high lipophilicity)
Antioxidant Activity
Antioxidant activity is critical for preventing oxidative stress-related cellular damage. Studies have shown that compounds with similar structures often exhibit significant antioxidant properties.
The presence of specific substituents on the phenyl ring can enhance the antioxidant capacity, suggesting that structural modifications may lead to improved efficacy.
Antimicrobial Activity
Research indicates that various derivatives of similar compounds demonstrate antimicrobial properties against a range of bacteria. For instance:
Bacteria | Inhibition Concentration (mg/mL) | Reference |
---|---|---|
Salmonella typhi | 1.95 | |
Staphylococcus aureus | 15.625 | |
Streptococcus pneumoniae | 15.625 |
The effectiveness of these compounds can vary significantly based on their structural characteristics.
Cancer Research
Recent studies have explored the role of compounds similar to this compound in cancer treatment. For example, some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines:
Cell Line | GI50 (μM) | Reference |
---|---|---|
PC3 (prostate cancer) | 5.6 | |
MCF-7 (breast cancer) | 4.19 | |
SKBR3 (breast cancer) | 0.25 |
These findings suggest potential applications in targeted cancer therapies, particularly for androgen-independent prostate cancer.
The biological activity of this compound may be linked to its ability to interact with cellular pathways involved in oxidative stress and cell proliferation. The structure's lipophilicity allows for better cell membrane penetration, enhancing its potential efficacy.
Properties
CAS No. |
921206-18-0 |
---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]pent-1-en-3-one |
InChI |
InChI=1S/C20H30O/c1-8-17(21)9-10-18-19(14(4)5)11-16(13(2)3)12-20(18)15(6)7/h9-15H,8H2,1-7H3 |
InChI Key |
INOBCMUUBNFTPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C=CC1=C(C=C(C=C1C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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